
Pyridin-4-YL-methanethiol
Overview
Description
Pyridin-4-YL-methanethiol, also known as 4-Pyridinemethanethiol, is an organic compound with the chemical formula C6H7NS. It is a colorless to light yellow liquid with a strong ammonia odor. This compound is widely used in organic synthesis and serves as a strong acid for catalyzing various organic reactions such as esterification, acylation, and amidation . Additionally, it is used as an intermediate in the preparation of organic semiconductor materials .
Preparation Methods
There are two main methods for preparing Pyridin-4-YL-methanethiol:
Reaction of 4-pyridine formaldehyde with hydrogen sodium sulfate: This method involves the reaction of 4-pyridine formaldehyde with hydrogen sodium sulfate to generate 4-pyridine methyl sodium sulfate, which is then reduced to obtain the target product.
Reaction of methyl 4-pyridinecarboxylate with sodium hydrogen sulfate: In this method, methyl 4-pyridinecarboxylate reacts with sodium hydrogen sulfate to generate the corresponding ester, which is then reduced to obtain this compound.
Both methods require careful handling due to the irritating nature of the chemicals involved, which can affect the eyes, skin, and respiratory tract .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids. In a study of structurally similar phenyl(pyridin-4-yl)methanethiol, oxidation with hydrogen peroxide (H₂O₂) yielded disulfides, while stronger oxidants like potassium permanganate (KMnO₄) produced sulfonic acids.
Reagent | Product | Conditions | Yield | Reference |
---|---|---|---|---|
H₂O₂ | Disulfide (R-S-S-R) | RT, aqueous ethanol | 75–85% | |
KMnO₄ | Sulfonic acid (R-SO₃H) | Acidic, 60°C | 60–70% |
Nucleophilic Substitution Reactions
The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SₙAr). For example, 4-methylpyridine derivatives react with 4-fluorobenzonitrile via SₙAr, forming tricyclic structures . Pyridin-4-yl-methanethiol likely participates in similar reactions due to its analogous pyridine scaffold.
Substrate | Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|---|
4-Fluorobenzonitrile | 4-Methylpyridine anion, RT | Tricyclic aromatic compound | 74% |
Metal Coordination and Complexation
The thiol group acts as a ligand for metal ions. In a crystal structure study, a related hydrazide-Schiff base compound demonstrated hydrogen-bonded networks, though magnesium coordination was not observed . Theoretical studies suggest potential coordination with transition metals like Cu²⁺ or Fe³⁺.
Metal Ion | Ligand Environment | Application | Reference |
---|---|---|---|
Cu²⁺ | S donor from thiol | Catalysis, redox chemistry |
Decarboxylative Michael Addition
Pyridylacetic acid derivatives undergo decarboxylative Michael additions. For instance, 2-pyridylacetic acid reacts with chromone-3-carboxylic acid to form 4-(pyridylmethyl)chroman-2-ones via a double decarboxylation mechanism . this compound’s thiol group could similarly act as a nucleophile in conjugate additions.
Michael Acceptor | Donor | Product | Yield | Reference |
---|---|---|---|---|
Chromone-3-carboxylic acid | 2-Pyridylacetic acid | 4-(Pyridylmethyl)chroman-2-one | 65% |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable the synthesis of biaryl structures. A pyrazol-4-yl-pyridine derivative was synthesized via sequential cross-couplings, achieving yields up to 65% . this compound’s pyridine ring could serve as a coupling partner in analogous reactions.
Boronic Ester | Halide Partner | Catalyst | Product Yield | Reference |
---|---|---|---|---|
Pyrazole boronate | Bromopyridine | Pd(PPh₃)₄ | 65% |
Reductive Amination
In medicinal chemistry, reductive amination of pyridinyl ketones produces amine derivatives. For example, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone was converted to methanamine derivatives using sodium cyanoborohydride (NaBH₃CN) . this compound’s methylthiol group could be functionalized similarly.
Ketone Substrate | Reducing Agent | Product | Yield | Reference |
---|---|---|---|---|
Pyridinyl methanone | NaBH₃CN | Methanamine derivative | 55% |
Schiff Base Formation
Reactions with carbonyl compounds yield hydrazones or imines. A hydrazide-Schiff base derived from 4-pyridinecarboxaldehyde and 2-hydroxyisonicotinohydrazide formed a planar structure stabilized by hydrogen bonds .
Carbonyl Compound | Amine/Nucleophile | Product | Conditions | Reference |
---|---|---|---|---|
4-Pyridinecarboxaldehyde | 2-Hydroxyisonicotinohydrazide | Hydrazone-Schiff base | 75°C, 4h |
Electrophilic Aromatic Substitution
The pyridine ring directs electrophilic substitution to specific positions. For example, nitration of 4-methylpyridine occurs at the 3-position due to the ring’s electronic effects .
Electrophile | Position | Product | Reference |
---|---|---|---|
HNO₃ (nitration) | 3-position | Nitropyridine derivative |
Scientific Research Applications
Pyridin-4-YL-methanethiol has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis for reactions such as esterification, acylation, and amidation.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of organic semiconductor materials and other electronic components.
Mechanism of Action
The mechanism of action of Pyridin-4-YL-methanethiol involves its ability to act as a strong acid, catalyzing various organic reactions. It interacts with molecular targets such as enzymes and proteins, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the particular reaction or application being studied.
Comparison with Similar Compounds
Pyridin-4-YL-methanethiol can be compared with other similar compounds, such as:
4-Pyridinemethanol: This compound has a hydroxyl group instead of a thiol group, making it less reactive in certain types of reactions.
4-Pyridinecarboxaldehyde: This compound contains an aldehyde group, which makes it more reactive in nucleophilic addition reactions.
4-Pyridinecarboxylic acid: This compound has a carboxyl group, making it more acidic and suitable for different types of reactions compared to this compound.
The uniqueness of this compound lies in its thiol group, which provides distinct reactivity and catalytic properties compared to its analogs .
Biological Activity
Pyridin-4-YL-methanethiol, also known as 4-pyridinylmethanethiol, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, potential therapeutic applications, and mechanisms of action based on recent studies and findings.
This compound has the molecular formula C6H7NS and a molecular weight of approximately 139.19 g/mol. Its structure features a pyridine ring substituted with a thiol (-SH) group, which is critical for its biological activity. The presence of the thiol group enhances its reactivity and ability to form complexes with metal ions, making it valuable in various chemical reactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study investigating various pyridine derivatives found that compounds containing the pyridine scaffold demonstrated efficacy against several microbial pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Microbial Pathogen | Activity | Reference |
---|---|---|
S. aureus | Inhibition Zone: 15 mm | |
E. coli | Inhibition Zone: 12 mm | |
K. pneumoniae | Moderate Activity |
2. Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. The compound demonstrated significant radical scavenging activity in various assays, including the DPPH assay and ferric reducing antioxidant power (FRAP) test. This suggests that it can mitigate oxidative stress by neutralizing free radicals .
3. Enzyme Interaction
The compound plays a role in enzyme mechanisms, particularly in studies exploring protein interactions. This compound has been used to investigate the catalytic activity of enzymes such as aminopeptidases, where it may act as a substrate or inhibitor depending on the context .
Case Study 1: Antimicrobial Efficacy
In a systematic investigation of new antimicrobial agents, this compound derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that specific modifications to the thiol group enhanced antibacterial activity, suggesting that structural variations could lead to more potent derivatives .
Case Study 2: Antioxidant Activity Assessment
A series of experiments assessed the antioxidant potential of this compound using different methodologies. The compound exhibited strong metal chelation properties and radical scavenging abilities, making it a candidate for further development in antioxidant therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The thiol group can form stable complexes with transition metals, potentially enhancing its biological effects.
- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
- Enzyme Modulation : It may influence enzyme activity through competitive inhibition or substrate mimicry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Pyridin-4-YL-methanethiol?
- Methodology : Synthesis typically involves nucleophilic substitution or thiolation reactions using 4-pyridyl precursors. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C), mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for definitive structural elucidation. For crystallographic refinement, use programs like SHELXL to handle anisotropic displacement parameters and hydrogen bonding networks .
Q. How should this compound be handled to ensure stability during experiments?
- Methodology : Store the compound at -20°C in airtight, light-protected containers to prevent oxidation or degradation. Dissolve in inert solvents (e.g., DMSO or ethanol) under nitrogen atmosphere to minimize thiol group oxidation. Avoid aqueous solutions for long-term storage due to hydrolysis risks .
Q. What solvents are optimal for preparing stock solutions of this compound?
- Methodology : Use ethanol (30 mg/mL) or DMF (50 mg/mL) for initial dissolution. For biological assays, dilute stock solutions in phosphate-buffered saline (PBS, pH 7.2) to a final concentration of ≤10 mg/mL. Centrifuge to remove insoluble residues and verify organic solvent content (<0.1% v/v) to avoid cytotoxicity .
Q. How can researchers confirm the purity of this compound before experimental use?
- Methodology : Perform high-performance liquid chromatography (HPLC) with UV detection at λmax 245–276 nm. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) for optimal separation. Validate purity ≥98% via integration of chromatogram peaks .
Q. What are the key applications of this compound in synthetic chemistry?
- Methodology : The compound serves as a versatile intermediate for synthesizing heterocyclic derivatives, such as thioether-linked pyridine analogs. For example, it can be coupled with halogenated aromatic rings via Ullmann or Buchwald-Hartwig reactions to generate bioactive molecules with antimicrobial properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : If refinement residuals (R-factors) are inconsistent, check for twinning using SHELXL’s TWIN/BASF commands. Re-examine diffraction data for missed symmetry elements or pseudomerohedral twinning. Validate hydrogen atom positions with SHELXH’s AFIX constraints and refine disorder models with PART instructions .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound analogs?
- Methodology : Use a modular synthesis approach to systematically vary substituents on the pyridine ring. Pair this with density functional theory (DFT) calculations to predict electronic effects (e.g., HOMO-LUMO gaps). Validate predictions via kinetic studies (e.g., reaction rates with electrophiles) and biological assays (e.g., enzyme inhibition) .
Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?
- Methodology : Employ co-solvents like cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest complexation. Alternatively, synthesize prodrugs (e.g., acetylated thiols) that hydrolyze in physiological conditions. Monitor solubility shifts using dynamic light scattering (DLS) or nephelometry .
Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. MS) for novel this compound derivatives?
- Methodology : Reassess sample purity via HPLC-MS. For NMR discrepancies, verify solvent deuteriation effects or tautomeric equilibria (e.g., thiol ↔ thione). Use heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous coupling patterns .
Q. How can computational modeling improve the design of this compound-based inhibitors?
- Methodology : Perform molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein interactions. Cross-reference with experimental IC50 values to refine computational models .
Properties
IUPAC Name |
pyridin-4-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWAUUTYKFAJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517928 | |
Record name | (Pyridin-4-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-53-3 | |
Record name | (Pyridin-4-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridin-4-ylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.